

Mass Fragmentation Patterns of Apigenin 7-Diglucuronide Standards: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Apigenin 7-diglucuronide*

CAS No.: 74696-01-8

Cat. No.: B600212

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Executive Summary

In the metabolic profiling of flavonoids, distinguishing between glycosidic conjugates is a critical analytical challenge. Apigenin, a bioactive flavone, undergoes extensive Phase II metabolism, primarily glucuronidation. While Apigenin 7-O-glucuronide is the most prevalent metabolite, the **Apigenin 7-diglucuronide** (specifically the 7-O-glucuronosylglucuronide) represents a distinct structural entity often confused with isomeric bis-glucuronides (e.g., 7,4'-di-O-glucuronide).

This guide provides an in-depth technical comparison of the mass spectrometric behavior of **Apigenin 7-diglucuronide** standards against its monoglucuronide and aglycone counterparts. It establishes a self-validating protocol for the unambiguous identification of these metabolites using LC-MS/MS, focusing on diagnostic ion ratios and fragmentation pathways.

The Chemical Landscape: Standards & Structural Isomers

Accurate quantification requires understanding the specific structural differences between the available standards.

Standard Name	Chemical Structure	Molecular Weight	Precursor Ion [M-H] ⁻	Key Characteristic
Apigenin Aglycone	C ₁₅ H ₁₀ O ₅	270.24 Da	m/z 269	Base flavone core; highly hydrophobic.
Apigenin 7-O-glucuronide	C ₂₁ H ₁₈ O ₁₁	446.36 Da	m/z 445	Monosaccharide substitution at C7. Major circulating metabolite.
Apigenin 7-diglucuronide	C ₂₇ H ₂₆ O ₁₇	622.48 Da	m/z 621	Disaccharide (GlcA-GlcA) chain at C7. Produces unique sugar fragments.
Apigenin 7,4'-di-O-glucuronide	C ₂₇ H ₂₆ O ₁₇	622.48 Da	m/z 621	Isomeric bis-glucuronide. Distinguishable only by fragmentation pattern (lack of disaccharide ion).

Experimental Workflow & Protocol

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol is designed to maximize ionization efficiency in negative mode, which is superior for glucuronide detection due to the carboxylic acid moieties.

Step 1: Sample Preparation

- Biological Fluids (Plasma/Bile): Protein precipitation is preferred over SPE to prevent loss of polar diglucuronides.

- Mix 100 μ L plasma with 300 μ L ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
- Vortex for 60s; Centrifuge at 14,000 x g for 10 min at 4°C.
- Inject supernatant directly.

Step 2: Chromatographic Separation (LC Conditions)

- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
- Gradient:
 - 0-1 min: 5% B (Isocratic hold for polar diglucuronides)
 - 1-10 min: 5% -> 40% B
 - 10-12 min: 40% -> 95% B
- Flow Rate: 0.3 mL/min.[1]
- Temperature: 40°C.

Step 3: Mass Spectrometry (MS/MS Conditions)

- Ionization: ESI Negative Mode (ESI-).[4]
- Source Voltage: -4.5 kV.
- Collision Energy (CE): Ramped (20-40 eV) to observe both precursor survival and full fragmentation.
- Scan Mode: Product Ion Scan (for identification) or MRM (for quantification).

Comparative Fragmentation Analysis

The differentiation of **Apigenin 7-diglucuronide** relies on specific neutral losses and the stability of the glycosidic bond.

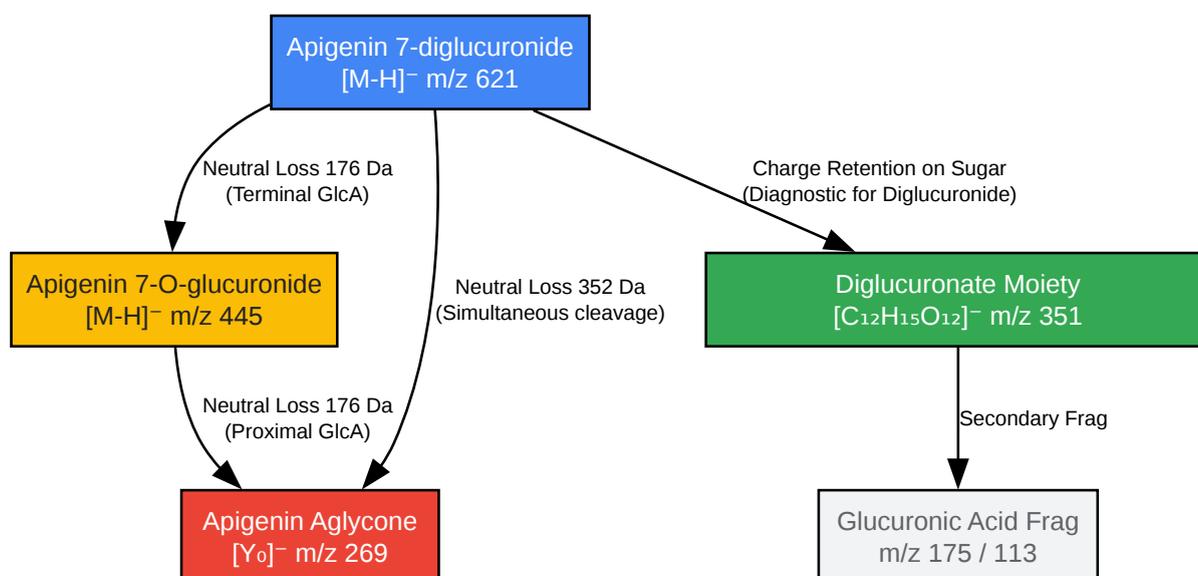
Mechanism of Fragmentation

In negative ion mode, glucuronides typically undergo collision-induced dissociation (CID) via the cleavage of the glycosidic bond.

- Neutral Loss of 176 Da: Corresponds to a single glucuronic acid unit (C₆H₈O₆).
- Neutral Loss of 352 Da: Corresponds to two glucuronic acid units.
- Diagnostic Sugar Ions: The formation of a stable ion at m/z 351 is the hallmark of a diglucuronide (disaccharide) moiety.

Fragmentation Pathway Visualization

The following diagram illustrates the competing fragmentation pathways that allow for structural differentiation.



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Caption: Fragmentation pathway of **Apigenin 7-diglucuronide** in ESI negative mode. The m/z 351 ion is diagnostic for the disaccharide chain.

Data Comparison Table

Ion Type	Apigenin 7-diglucuronide	Apigenin 7-O-glucuronide	Apigenin Aglycone
Precursor [M-H] ⁻	621	445	269
Primary Product Ion	269 (Aglycone)	269 (Aglycone)	N/A
Secondary Product Ion	445 (Intermediate)	175 (GlcA residue)	117 (RDA fragment)
Diagnostic Ion	351 (Diglucuronate)	N/A	N/A
Neutral Loss	-176, -352	-176	-CO ₂ (44 Da)

Key Differentiator:

- **Apigenin 7-diglucuronide:** Shows a distinct fragment at m/z 351. This ion represents the charged diglucuronic acid chain.
- Apigenin 7,4'-di-O-glucuronide (Isomer): Will show m/z 621 → 445 → 269 but lacks the intense m/z 351 fragment because the two glucuronic acid groups are on different parts of the molecule and do not fragment as a single unit.

Performance vs. Alternatives

Why is the specific "**Apigenin 7-diglucuronide**" standard necessary?

Quantification Accuracy

Using Apigenin 7-O-glucuronide (m/z 445) as a surrogate standard for the diglucuronide (m/z 621) leads to significant quantification errors. The ionization efficiency of the diglucuronide is typically lower due to increased polarity and size.

- Risk: Underestimation of total apigenin pool if the diglucuronide is not quantified separately.

Biological Significance

The 7-diglucuronide is often a marker of specific UGT isoform activity (e.g., UGT1A1 or UGT2B7) that is capable of accepting a glycoside as a substrate. Distinguishing it from the 7-

O-glucuronide allows researchers to map specific metabolic pathways in liver vs. intestinal microsomes.

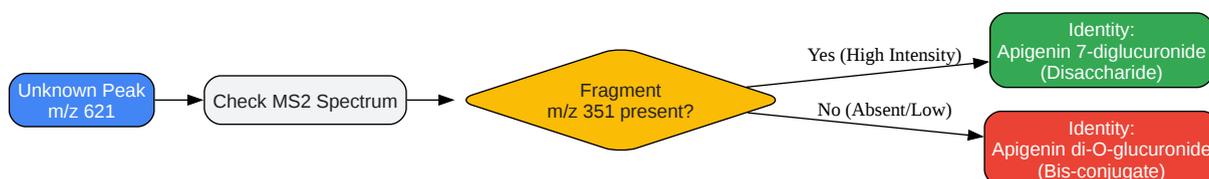
Chromatographic Resolution

While MS can distinguish them by mass (621 vs 445), the diglucuronide elutes earlier (more polar) than the monoglucuronide on Reverse Phase C18.

- Retention Order: Diglucuronide < Monoglucuronide < Aglycone.
- Without the specific standard, the early eluting peak at m/z 621 might be mistaken for an unrelated matrix interference or an isobaric impurity.

Experimental Validation Workflow

To ensure the identity of your standard, follow this logic flow:



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Caption: Decision tree for distinguishing **Apigenin 7-diglucuronide** from isomeric bis-glucuronides using MS/MS data.

References

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Description: Detailed analysis of fragmentation pathways for flavonoid mono- and diglucuronides, highlighting the stability of the diglucuronate moiety.[5] URL:[[Link](#)]

- Identification of Polyphenol Glucuronide Conjugates Source: MDPI (Molecules) Description: Study identifying Apigenin-7-O-di-glucuronide with precursor m/z 621.1 and characteristic fragments. URL:[[Link](#)]
- Differentiation of Flavonoid Glycoside Isomers Source: Journal of the American Society for Mass Spectrometry Description:[[6](#)] Foundational work on using metal complexation and MS/MS to differentiate isomeric flavonoid glycosides. URL:[[Link](#)]
- PubChem Compound Summary: Apigenin 7-O-glucuronide Source: National Institutes of Health (NIH) Description: Chemical and physical properties of the primary metabolite for comparison.[[1](#)] URL:[[Link](#)]

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